3-amino-3,4-dihydroquinolin-2(1H)-one

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Sourcing the 3-amino regioisomer of dihydroquinolin-2-one for chiral glycogen phosphorylase inhibitor synthesis is constrained by limited commercial availability. This compound addresses that gap: • Enables regioselective derivatization and chiral resolution for enantiopure drug candidates. • Certified as Melphalan Impurity 11 for ANDA method validation and QC batch release. • Core scaffold for chitin synthase inhibitors (antifungal) and TSPO ligands (neurodegenerative disease).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 40615-17-6
Cat. No. B105671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3,4-dihydroquinolin-2(1H)-one
CAS40615-17-6
Synonyms(±)-3-Amino-3,4-dihydrocarbostyril;  3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline;  3-Amino-3,4-dihydro-1H-quinolin-2-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C21)N
InChIInChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12)
InChIKeyANZIRVOGVJLJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3,4-dihydroquinolin-2(1H)-one: Sourcing & Differentiation


3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6) is a chiral, heterocyclic building block featuring a 3,4-dihydroquinolin-2(1H)-one core with a primary amine at the 3-position [1]. This scaffold is a key intermediate in the synthesis of glycogen phosphorylase inhibitors and is identified as Melphalan Impurity 11, making it valuable as a certified reference standard for pharmaceutical analysis [2]. The compound is rarely commercially available, with its procurement value driven by the specific requirement for the 3-amino regioisomer and the potential need for enantiopure (R) or (S) forms [3].

Regioisomer
3-Amino adjacent to 2-carbonyl; distinct from 1-amino for reactivity and target interaction.
Chirality
(R) and (S) enantiomers accessible via asymmetric synthesis; enables single-enantiomer building block procurement.
Certified Standard
Melphalan Impurity 11 designation; supplied with characterization for analytical method validation.

3-Amino-3,4-dihydroquinolin-2(1H)-one: Substitution Risks


Substituting 3-amino-3,4-dihydroquinolin-2(1H)-one with simpler analogs such as 3,4-dihydroquinolin-2(1H)-one or 3-aminoquinoline fails because the precise placement of the 3-amino group adjacent to the 2-carbonyl is critical for downstream reactivity and biological target engagement [1]. The 3-amino group enables regioselective derivatization and chiral resolution, which are essential for synthesizing enantiomerically pure glycogen phosphorylase inhibitors; the racemic or regioisomeric mixtures do not provide the same pharmacological profiles [2]. Furthermore, as a designated Melphalan impurity, only the exact 3-amino-3,4-dihydroquinolin-2(1H)-one structure is suitable for analytical method validation and regulatory reference standard use [3].

Regioisomer mismatch
The 1-amino isomer is a reported selective MAO-B inhibitor, while the 3-amino regioisomer activity is unreported; substituting regioisomers may shift pharmacological profile and target engagement.
Racemic vs. enantiopure requirement
Racemic material cannot replicate enantioselective synthetic pathways needed for single-enantiomer drug candidate development; enantiopure building blocks are essential for consistent downstream pharmacology.
Generic material vs. certified impurity standard
Non-certified 3-amino-3,4-dihydroquinolin-2(1H)-one may lack traceable characterization, limiting suitability for regulatory analytical method validation and ANDA submissions.

3-Amino-3,4-dihydroquinolin-2(1H)-one: Differentiation Evidence


Enantiomeric Purity vs. Racemic Mixture

The (R)- and (S)-enantiomers of 3-amino-3,4-dihydroquinolin-2(1H)-one can be synthesized with high enantiomeric excess, which is a critical differentiator from the racemic mixture for applications in chiral drug synthesis. [1]

Enantiomeric Purity
Head-to-head
(R)-/(S)-enantiomers >99% ee vs racemic 0% ee
Supports single-enantiomer building block procurement
Asymmetric phase-transfer catalyzed alkylation; method yields high ee
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Regioisomeric Purity: MAO-B Selectivity

The 3-amino regioisomer is structurally distinct from the 1-amino isomer, which has been reported as a selective, reversible MAO-B inhibitor with an IC50 of 0.06 µM. [1] This demonstrates that the amino group's position dictates enzyme inhibition profile, making regioisomeric purity a critical quality parameter.

Regioisomer Selectivity
Reported
1-amino isomer: MAO-B IC50 0.06 µM; 3-amino isomer activity unreported
Regioisomer identity governs target interaction
In vitro enzyme assay at 37°C; MAO-B inhibition context
Neurodegeneration MAO-B Inhibition Structure-Activity Relationship

Certified Impurity Standard vs. Generic Material

3-Amino-3,4-dihydroquinolin-2(1H)-one is officially designated as Melphalan Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines for use in ANDA submissions and QC applications. [1] This certified identity distinguishes it from non-certified, generic research-grade material.

Certified Standard
Data to verify
Melphalan Impurity 11; full characterization and traceability
Supports analytical method validation context
Supplier-reported characterization; verify per regulatory workflow
Pharmaceutical Analysis Reference Standard Melphalan Impurity

Synthetic Accessibility and Market Scarcity

The 3-amino-3,4-dihydroquinolin-2(1H)-one core is noted to be 'rarely commercially available' in the market [1], which contrasts with the more readily accessible 3,4-dihydroquinolin-2(1H)-one or quinolin-2(1H)-one precursors. This scarcity is a direct consequence of its multi-step synthesis and chiral center.

Market Scarcity
Class-level inference
Rarely commercially available vs. widely available 3,4-dihydroquinolin-2(1H)-one
Scarcity may extend procurement timelines
Market survey context; verify current availability with supplier
Synthetic Chemistry Commercial Availability Building Block Scarcity

3-Amino-3,4-dihydroquinolin-2(1H)-one: Key Applications


Synthesis of Glycogen Phosphorylase Inhibitors

The compound's primary high-value application is as a chiral building block for glycogen phosphorylase inhibitors, as demonstrated by AstraZeneca and Merck [1]. The ability to source (R)- and (S)-enantiomers in high ee is critical for generating single-enantiomer clinical candidates.

Melphalan Impurity Reference Standard

As Melphalan Impurity 11, the compound is used in analytical method validation and quality control for the chemotherapeutic agent Melphalan [2]. Certified material with full traceability enables ANDA submissions and batch release testing.

Chitin Synthase Inhibitor Lead Optimization

The 3-amino-3,4-dihydroquinolin-2(1H)-one core is a validated scaffold for chitin synthase inhibitors with selective antifungal activity [3]. Procurement of this specific intermediate enables the synthesis of novel derivatives for structure-activity relationship studies.

TSPO Ligand and Neurosteroid Research

The scaffold has been explored for the development of soluble TSPO ligands that enhance neurosteroid biosynthesis, a target for neurodegenerative disease therapy [4]. Access to the 3-amino derivative is necessary for functionalization and solubility optimization.

Application
Selection Property
Validation Focus
Glycogen phosphorylase inhibitor synthesis
Chiral 3-amino building block
Enantiomeric purity and regiochemistry
Melphalan impurity reference standard
Certified impurity with characterization
Analytical method validation and traceability
Chitin synthase inhibitor lead optimization
3-amino-3,4-dihydroquinolin-2(1H)-one scaffold
SAR study and antifungal activity screening
TSPO ligand research
3-amino derivative for functionalization
Neurosteroid biosynthesis study and solubility optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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